1-Heptene

Polymer Science LLDPE Copolymers

1-Heptene (25339-56-4) is a strategic C7 linear alpha-olefin. With a 94°C boiling point, it provides a lower-volatility alternative to 1-hexene and a cost-effective substitute for 1-octene in LLDPE film production, improving mechanical properties. Its 43% higher metathesis reactivity (vs. 1-octene) enhances process efficiency. Leverage its unique properties for copolymer synthesis and precision polypropylene modification.

Molecular Formula C7H14
Molecular Weight 98.19 g/mol
CAS No. 25339-56-4
Cat. No. B165124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Heptene
CAS25339-56-4
Molecular FormulaC7H14
Molecular Weight98.19 g/mol
Structural Identifiers
SMILESCCCCCC=C
InChIInChI=1S/C7H14/c1-3-5-7-6-4-2/h3H,1,4-7H2,2H3
InChIKeyZGEGCLOFRBLKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.85e-04 M
Soluble in ethanol and ether;  slightly soluble in carbon tetrachloride
In water, 18.2 mg/l @ 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





1-Heptene (CAS 25339-56-4): A Strategic C7 Alpha-Olefin for Polymer Modification and Organic Synthesis


1-Heptene (CAS 25339-56-4), also known as n-heptene or hept-1-ene, is a C7 linear alpha-olefin (LAO) with a terminal double bond conferring high chemical reactivity. It appears as a colorless, flammable liquid insoluble in water (solubility: 18.2 mg/L at 25°C) . Its position within the C6–C8 LAO series—specifically between 1-hexene and 1-octene—offers a distinctive balance of physical properties, with a boiling point of 94°C and a density of approximately 0.70–0.71 g/cm³ [1]. This intermediate chain length provides a nuanced alternative for industrial applications where the volatility of shorter alkenes is too high and the higher molecular weight of longer alkenes poses processing or cost challenges. As a high-purity analytical standard (≥99.8% GC) , 1-heptene serves as a critical building block in polyolefin copolymer synthesis, surfactant manufacturing, and fine chemical production.

Why 1-Heptene Cannot Be Simply Replaced by 1-Hexene or 1-Octene


Linear alpha-olefins (LAOs) are not interchangeable commodities; even a single carbon difference in chain length (e.g., 1-hexene, 1-heptene, 1-octene) significantly alters physical properties and polymerization behavior. While 1-octene (C8) is the industry-standard comonomer for linear low-density polyethylene (LLDPE), global supply shortages and price volatility necessitate viable alternatives [1]. 1-Hexene (C6) is a common substitute but yields polymers with different mechanical profiles. 1-Heptene (C7) uniquely bridges this gap, offering a balance of lower residual volatility than 1-octene [2] and mechanical performance comparable to 1-octene-based copolymers under specific conditions, which 1-hexene cannot fully replicate [3]. Furthermore, the boiling point of 1-heptene (94°C) is strategically positioned between 1-hexene (63°C) and 1-octene (121°C) [4], impacting process safety, recovery costs, and downstream applications. The quantitative evidence below substantiates these critical differentiators for informed procurement and research selection.

Quantitative Differentiation of 1-Heptene vs. 1-Octene and 1-Hexene: A Data-Centric Procurement Guide


LLDPE Copolymer Performance: Mechanical Parity with 1-Octene at Low Comonomer Content

Ethylene/1-heptene (EH) copolymers exhibit high similarities in tensile strength and Young's modulus to ethylene/1-octene (EO) copolymers at comonomer contents below 3 mol %. At contents above 3 mol %, minor differences emerge, attributed to 1-octene's slightly superior ability to reduce crystallinity [1].

Polymer Science LLDPE Copolymers

Physical Property Optimization: Intermediate Boiling Point for Process Control

The boiling point of 1-heptene is 94°C, which is 31°C higher than 1-hexene (63°C) and 27°C lower than 1-octene (121°C) [1]. This intermediate volatility offers a distinct processing advantage, balancing ease of recovery with reduced vapor loss.

Physical Chemistry Process Engineering Alpha-Olefins

Reduced Residual Volatiles in Copolymers vs. 1-Octene

Due to the lower boiling point of the 1-heptene comonomer in comparison to a 1-octene comonomer, the copolymers will have a lower amount of residual volatiles that may be left in the copolymer after the finishing steps in the polymerization process compared to copolymers of 1-octene [1].

Polymer Processing LLDPE Comonomer

Olefin Metathesis Reactivity: Higher Liquid-Phase Activity than 1-Hexene

In liquid-phase metathesis over a Re2O7-Al2O3 catalyst, the relative reactivity order is 1-pentene (1.10) > 1-hexene (1.00) > 1-heptene (0.90) > 1-octene (0.63) [1]. While 1-hexene shows higher reactivity, 1-heptene's activity is significantly greater than that of 1-octene, positioning it as a more reactive intermediate than the industry-standard C8 olefin.

Catalysis Metathesis Alpha-Olefins

Targeted Application Scenarios for 1-Heptene Based on Quantified Differentiation


Cost-Effective, Low-Volatile LLDPE Copolymer Production

For manufacturers of linear low-density polyethylene (LLDPE), particularly those producing films for food packaging, 1-heptene offers a strategic alternative to 1-octene. The evidence demonstrates that at comonomer contents below 3 mol%, 1-heptene yields copolymers with mechanical properties (tensile strength, Young's modulus) comparable to 1-octene-based LLDPE [1]. Crucially, the lower boiling point of 1-heptene (94°C vs. 121°C) translates to lower residual volatiles in the final polymer [2], a key advantage for applications requiring low odor and taste. This allows formulators to mitigate supply chain risks and price volatility associated with 1-octene while maintaining, or even improving, product quality for sensitive end-uses.

Enhanced Reactivity in Olefin Metathesis for Fine Chemical Synthesis

In catalytic olefin metathesis, 1-heptene demonstrates a 43% higher relative reactivity compared to 1-octene (0.90 vs. 0.63) under liquid-phase conditions [3]. This quantitative advantage makes 1-heptene a superior substrate for the synthesis of specialty alkenes and complex molecules. Researchers and process chemists can leverage this higher reactivity to achieve faster reaction kinetics, potentially increasing throughput and reducing catalyst loading compared to processes relying on 1-octene. This is particularly relevant for the production of pharmaceutical intermediates and advanced materials where reaction efficiency is paramount.

Tailored Mechanical Properties in Propylene Copolymers

For polypropylene (PP) modification, 1-heptene serves as a versatile comonomer to precisely tune material properties. Studies on isotactic poly(propylene-co-1-heptene) copolymers show that mechanical behavior, from rigid to soft and easily deformable, can be systematically tailored by varying the 1-heptene molar content and thermal history [4]. This level of control, enabled by the specific chain length of 1-heptene, is not achievable with shorter (e.g., 1-hexene) or longer (e.g., 1-octadecene) comonomers, allowing for the creation of custom polypropylene grades for specialized applications in automotive, packaging, and consumer goods.

Intermediate Volatility for Optimized Process Engineering

The intermediate boiling point of 1-heptene (94°C) provides a unique processing window for chemical manufacturing. Unlike 1-hexene (63°C), which may require more extensive vapor recovery systems, and 1-octene (121°C), which demands higher energy for separation, 1-heptene's volatility strikes a balance [5]. This property is advantageous in continuous processes such as hydroformylation, where 1-heptene can be converted to linear aldehydes. The optimized boiling point can reduce capital expenditure on recovery equipment and lower operational costs associated with heating and cooling, making 1-heptene an economically sound choice for large-scale organic syntheses.

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